molecular formula C21H19FN2O3S B6539483 2-(4-fluorophenoxy)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide CAS No. 1060313-74-7

2-(4-fluorophenoxy)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide

Cat. No. B6539483
CAS RN: 1060313-74-7
M. Wt: 398.5 g/mol
InChI Key: MXVBFXCKXCGZNG-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains a fluorophenoxy group, a thiophenyl group, and an acetamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a fluorophenoxy group attached to an acetamide group, which is in turn attached to a thiophenyl group. The exact structure would depend on the specific locations of these attachments .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the fluorophenoxy, thiophenyl, and acetamide groups. For example, the fluorine atom in the fluorophenoxy group could potentially be reactive due to its high electronegativity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenoxy group could increase its lipophilicity, while the acetamide group could participate in hydrogen bonding .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in areas such as drug discovery, materials science, or chemical synthesis .

properties

IUPAC Name

2-[4-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S/c22-16-5-9-18(10-6-16)27-14-21(26)24-17-7-3-15(4-8-17)12-20(25)23-13-19-2-1-11-28-19/h1-11H,12-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVBFXCKXCGZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide

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